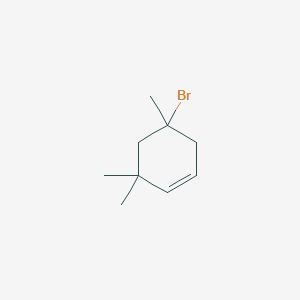

5-Bromo-3,3,5-trimethylcyclohex-1-ene

Description

Properties

CAS No. |

123347-40-0 |

|---|---|

Molecular Formula |

C9H15Br |

Molecular Weight |

203.12 g/mol |

IUPAC Name |

5-bromo-3,3,5-trimethylcyclohexene |

InChI |

InChI=1S/C9H15Br/c1-8(2)5-4-6-9(3,10)7-8/h4-5H,6-7H2,1-3H3 |

InChI Key |

AVSCIHUXHRSRPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC=C1)(C)Br)C |

Origin of Product |

United States |

Biological Activity

5-Bromo-3,3,5-trimethylcyclohex-1-ene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Bromo-3,3,5-trimethylcyclohex-1-ene can be represented as follows:

This structure indicates that the compound contains a bromine atom and multiple methyl groups attached to a cyclohexene ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 5-Bromo-3,3,5-trimethylcyclohex-1-ene exhibits various biological activities, including:

- Anti-inflammatory properties

- Antioxidant effects

- Potential anticancer activity

Anti-inflammatory Properties

Studies have shown that compounds similar to 5-Bromo-3,3,5-trimethylcyclohex-1-ene can inhibit pro-inflammatory mediators. For instance, docking studies suggest that such compounds may interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Antioxidant Effects

The compound's antioxidant capacity is attributed to its ability to scavenge free radicals and reduce oxidative stress. This has been demonstrated in vitro through various assays measuring radical scavenging activity.

Anticancer Activity

Preliminary studies indicate that 5-Bromo-3,3,5-trimethylcyclohex-1-ene may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.

Case Study: Anti-inflammatory Activity

A study conducted on similar compounds demonstrated significant inhibition of COX enzymes. The following table summarizes the affinity of various compounds towards COX enzymes:

| Compound | Affinity (kcal/mol) to COX-1 | Affinity (kcal/mol) to COX-2 |

|---|---|---|

| 5-Bromo-3,3,5-trimethylcyclohex-1-ene | TBD | TBD |

| Diclofenac | -8.5 | - |

| Celecoxib | - | -12.2 |

Note: The values for 5-Bromo-3,3,5-trimethylcyclohex-1-ene are yet to be determined (TBD) in ongoing research.

Case Study: Antioxidant Activity

In vitro assays have shown that the compound exhibits a significant reduction in reactive oxygen species (ROS) levels in human cell lines. The effectiveness was measured using DPPH and ABTS assays.

Pharmacokinetic Properties

Understanding the pharmacokinetics of 5-Bromo-3,3,5-trimethylcyclohex-1-ene is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics and a moderate half-life.

Toxicological Profile

Toxicity assessments indicate that 5-Bromo-3,3,5-trimethylcyclohex-1-ene has a low toxicity profile compared to other compounds in its class. This is significant for its potential medicinal applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Bromo-3,3,5-trimethylcyclohex-1-ene and related brominated cyclohexane/cyclohexene derivatives:

Key Findings:

- Electronic Effects: The alkene in 5-Bromo-3,3,5-trimethylcyclohex-1-ene increases electron density at C1–C2, favoring electrophilic addition compared to the ketone in 2,6-Dibromo-3,3,5,5-tetramethylcyclohexanone, which is more resistant to oxidation .

- Steric Hindrance : The trimethyl groups in 5-Bromo-3,3,5-trimethylcyclohex-1-ene likely hinder nucleophilic attack at C3 and C5, contrasting with pyrromethene derivatives (e.g., from ), where methyl groups facilitate planar porphyrin precursor formation .

- Synthetic Utility : Brominated cyclohexenes are intermediates in Diels-Alder reactions, while brominated pyrromethenes are specialized in porphyrin synthesis .

Reactivity and Stability Trends

- Bromination Selectivity : In analogs like 5-bromo-3,4-dimethoxyamphetamine (), bromine addition occurs para to electron-donating groups, suggesting similar regioselectivity in 5-Bromo-3,3,5-trimethylcyclohex-1-ene for substitution at C2 or C4 .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3,3,5-trimethylcyclohex-1-ene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis may involve bromination of 3,3,5-trimethylcyclohex-1-ene using electrophilic brominating agents (e.g., N-bromosuccinimide or Br₂ with a Lewis acid catalyst). Optimization requires controlling temperature (e.g., 0–25°C to minimize side reactions) and solvent polarity (e.g., dichloromethane or CCl₄). Monitor reaction progress via TLC or GC-MS to ensure regioselectivity at the 5-position. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural integrity and purity of 5-Bromo-3,3,5-trimethylcyclohex-1-ene?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., deshielded olefinic protons at δ 5.5–6.5 ppm, methyl groups at δ 1.2–1.8 ppm).

- GC-MS : Assess purity (>95%) and detect volatile impurities.

- Elemental Analysis : Confirm bromine content (±0.3% deviation).

Cross-reference spectral data with computational models (e.g., DFT simulations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation and respiratory hazards.

- Store under inert gas (argon) at 2–8°C to prevent degradation.

- In case of exposure, follow SDS guidelines: rinse skin with soap/water, flush eyes with saline, and seek medical attention if inhaled .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 5-Bromo-3,3,5-trimethylcyclohex-1-ene in cross-coupling reactions?

- Methodological Answer : The bulky 3,3,5-trimethyl groups hinder transmetalation in Suzuki-Miyaura couplings. Use Pd catalysts with large ligands (e.g., XPhos) to mitigate steric effects. Electronic effects from the electron-rich cyclohexene ring may slow oxidative addition; pre-activate the catalyst with NaOtBu. Monitor reaction kinetics via in situ IR or HPLC to optimize ligand/catalyst ratios .

Q. What experimental strategies resolve contradictions in observed vs. predicted NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Perform variable-temperature NMR to identify dynamic processes (e.g., ring flipping). Compare experimental shifts with computed values (GIAO method at B3LYP/6-311+G(d,p)) to isolate electronic vs. steric contributions. Use deuterated solvents to standardize referencing .

Q. How does photodegradation impact the stability of this compound under environmental or storage conditions?

- Methodological Answer : Conduct accelerated degradation studies using UV-Vis irradiation (λ = 254–365 nm) in photoreactors. Analyze degradation products via LC-HRMS to identify pathways (e.g., C-Br bond cleavage forming cyclohexene radicals). Use quenchers like furfuryl alcohol (FFA) to probe triplet-state involvement, as seen in brominated herbicide studies .

Q. What mechanistic insights can be gained from studying its thermal isomerization?

- Methodological Answer : Perform kinetic experiments in toluene at 80–120°C, sampling at intervals for GC analysis. Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots. Use DFT calculations (M06-2X/def2-TZVP) to model transition states for chair-to-boat ring flips or bromine migration. Compare with experimental Arrhenius data to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.